N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide
Description
The compound N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide features a pyridazine core substituted with a 3-fluorophenyl group at position 6, linked to a piperidine ring at position 3. The piperidine nitrogen is further functionalized with a 3-methylthiophene-2-carboxamide moiety. While direct biological data for this compound is unavailable in the provided evidence, its structural similarity to patented ATX inhibitors (e.g., pyridazin-3-yl derivatives) supports its classification within this therapeutic category .
Properties
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c1-14-9-12-28-20(14)21(27)23-17-7-10-26(11-8-17)19-6-5-18(24-25-19)15-3-2-4-16(22)13-15/h2-6,9,12-13,17H,7-8,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCJBUWLPKGKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 382.5 g/mol. The structure features a piperidine ring, a pyridazine moiety, and a thiophene derivative, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN4OS |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 1396856-99-7 |
| Density | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in signal transduction pathways. Preliminary studies suggest that it may exhibit:
- Inhibition of specific enzymes : This could lead to altered metabolic pathways associated with disease states.
- Modulation of receptor activity : Potentially influencing neurotransmitter systems or inflammatory responses.
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:
- Breast cancer cells
- Lung cancer cells
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for preventing tumor growth.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases like rheumatoid arthritis.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer effects.
- Method : Various concentrations of the compound were applied to breast and lung cancer cell lines.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
-
Anti-inflammatory Model :
- Objective : To assess the anti-inflammatory potential.
- Method : The compound was administered in a murine model of induced inflammation.
- Results : Notable decrease in paw swelling and reduced levels of inflammatory markers were recorded.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound shares a common pyridazine-piperidine-carboxamide scaffold with several analogs, differing primarily in substituents on the pyridazine ring and the carboxamide group. Key analogs and their properties are summarized below:
Key Observations :
Pharmacokinetic and Physicochemical Properties
Limited data is available, but structural features suggest:
- Metabolic Stability : Fluorine substitution (target compound) vs. chlorine () could reduce oxidative metabolism, extending half-life .
Q & A
Q. What are the key steps in synthesizing N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the pyridazin-3-yl-piperidine core. A common approach includes coupling a 3-fluorophenyl-substituted pyridazine with a piperidin-4-yl intermediate via nucleophilic substitution, followed by carboxamide formation using 3-methylthiophene-2-carboxylic acid. Critical steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography to isolate intermediates .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on spectroscopic techniques:
- NMR (1H/13C) to map protons and carbons in the piperidine, pyridazine, and thiophene moieties.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical assignment .
Q. What preliminary biological assays are used to assess its activity?
Initial screening often includes:
- Enzyme inhibition assays (e.g., kinase or protease targets) to measure IC50 values.
- Cellular viability assays (e.g., MTT or ATP-based) in disease-relevant cell lines.
- Receptor binding studies using radiolabeled ligands to determine affinity (Ki) .
Q. What solvents and catalysts are critical for its synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling reactions. Lewis acids like ZnCl2 or Pd catalysts (e.g., for cross-coupling) may accelerate pyridazine-piperidine bond formation. Acid scavengers (e.g., Et3N) mitigate side reactions during carboxamide synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Systematic modifications to substituents (e.g., fluorophenyl position, thiophene methylation) are evaluated via:
- Analog synthesis with varying electron-withdrawing/donating groups.
- Computational docking to predict binding poses in target proteins (e.g., kinases).
- Pharmacokinetic profiling to correlate substituents with metabolic stability .
Q. What strategies address low solubility in aqueous media?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
- Co-crystallization with cyclodextrins or surfactants to enhance dissolution.
- Salt formation using HCl or citrate counterions .
Q. How do contradictory bioactivity results across assays arise, and how are they resolved?
Discrepancies may stem from assay conditions (e.g., pH, serum protein interference). Mitigation involves:
- Dose-response validation across multiple cell lines.
- Off-target profiling (e.g., CEREP panel) to identify non-specific binding.
- Orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Q. What computational methods predict its metabolic stability?
- In silico tools : CYP450 metabolism prediction via Schrödinger’s ADMET Predictor.
- Density Functional Theory (DFT) to model oxidation-prone sites (e.g., piperidine N-dealkylation).
- Molecular dynamics simulations to assess interactions with hepatic enzymes .
Q. How is selectivity against structurally similar off-targets achieved?
- Crystal structure analysis of target vs. off-target binding pockets to guide steric modifications.
- Alanine scanning mutagenesis to identify critical residues for selective binding.
- Fragment-based design to replace promiscuous motifs (e.g., flexible linkers) .
Q. What in vivo models validate its therapeutic potential?
- Xenograft models for oncology (e.g., subcutaneous tumor volume reduction).
- Pharmacodynamic markers (e.g., phosphorylated target proteins in blood/tissue).
- Toxicokinetics to assess dose-dependent adverse effects (e.g., liver enzyme elevation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
